Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a chlorophenoxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves the reaction of 4-chlorophenol with 1-bromo-3-chloropropane to form 3-(4-chlorophenoxy)propyl bromide. This intermediate is then reacted with piperidine-4-carboxylate under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[3-(3-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride
- Ethyl 1-[3-(2-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Uniqueness
Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to the specific position of the chlorine atom on the phenoxy group, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3.ClH/c1-2-21-17(20)14-8-11-19(12-9-14)10-3-13-22-16-6-4-15(18)5-7-16;/h4-7,14H,2-3,8-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUCVVIGJZPHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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